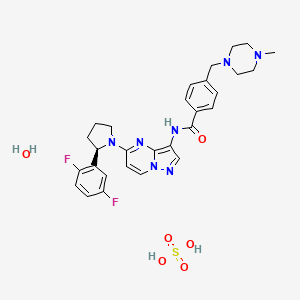
Protein kinase inhibitor 5 (sulfate hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El inhibidor de la proteína quinasa 5 (hidrato de sulfato) es un potente inhibidor de la quinasa receptora de tropomiosina A (TRK-A). Exhibe alta eficacia con un valor de IC50 de 1.8 nM, convirtiéndolo en un compuesto valioso en la investigación científica, particularmente en los campos de la biología y la medicina .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del inhibidor de la proteína quinasa 5 (hidrato de sulfato) involucra múltiples pasos, incluyendo la formación de la estructura central y la posterior funcionalización. Las rutas sintéticas detalladas y las condiciones de reacción son propiedad exclusiva y a menudo implican el uso de técnicas avanzadas de síntesis orgánica .
Métodos de Producción Industrial
La producción industrial del inhibidor de la proteína quinasa 5 (hidrato de sulfato) típicamente involucra procesos de síntesis orgánica a gran escala. Estos procesos están optimizados para el rendimiento y la pureza, asegurando que el compuesto cumpla con los estrictos requisitos para la investigación y las posibles aplicaciones terapéuticas .
Análisis De Reacciones Químicas
Tipos de Reacciones
El inhibidor de la proteína quinasa 5 (hidrato de sulfato) experimenta diversas reacciones químicas, incluyendo:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica el reemplazo de un grupo funcional por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones típicamente involucran temperaturas y niveles de pH controlados para asegurar la ruta de reacción deseada .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varios análogos funcionalizados .
Aplicaciones Científicas De Investigación
El inhibidor de la proteína quinasa 5 (hidrato de sulfato) tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar la actividad de la quinasa y la inhibición.
Biología: Investigado por sus efectos en las vías de señalización celular y las funciones celulares.
Medicina: Explorado como un posible agente terapéutico para enfermedades que involucran actividad anormal de la quinasa, como el cáncer y los trastornos neurodegenerativos.
Industria: Utilizado en el desarrollo de nuevos medicamentos y estrategias terapéuticas
Mecanismo De Acción
El inhibidor de la proteína quinasa 5 (hidrato de sulfato) ejerce sus efectos inhibiendo la actividad de TRK-A. Esta inhibición interrumpe las vías de señalización descendentes que son cruciales para la proliferación y supervivencia celular. Los objetivos moleculares incluyen el sitio de unión al ATP de TRK-A, lo que lleva al bloqueo de la actividad de la quinasa y los efectos celulares subsecuentes .
Comparación Con Compuestos Similares
Compuestos Similares
- Diosmetina
- Larotrectinib
- ENT-C225
- LOXO-195
- Paltimatrectinib
- AZ-23
- TRK II-IN-1
- ONO-7475
Singularidad
El inhibidor de la proteína quinasa 5 (hidrato de sulfato) se destaca por su alta potencia y selectividad para TRK-A. Su estructura química única permite una inhibición efectiva a concentraciones muy bajas, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C29H35F2N7O6S |
|---|---|
Peso molecular |
647.7 g/mol |
Nombre IUPAC |
N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide;sulfuric acid;hydrate |
InChI |
InChI=1S/C29H31F2N7O.H2O4S.H2O/c1-35-13-15-36(16-14-35)19-20-4-6-21(7-5-20)29(39)33-25-18-32-38-12-10-27(34-28(25)38)37-11-2-3-26(37)23-17-22(30)8-9-24(23)31;1-5(2,3)4;/h4-10,12,17-18,26H,2-3,11,13-16,19H2,1H3,(H,33,39);(H2,1,2,3,4);1H2/t26-;;/m1../s1 |
Clave InChI |
UCQVDNNUYXKRNB-FBHGDYMESA-N |
SMILES isomérico |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCC[C@@H]5C6=C(C=CC(=C6)F)F.O.OS(=O)(=O)O |
SMILES canónico |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=C4N=C(C=CN4N=C3)N5CCCC5C6=C(C=CC(=C6)F)F.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



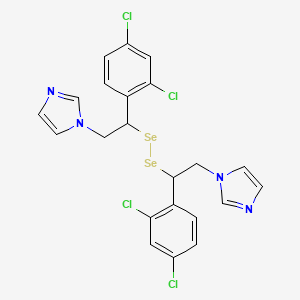
![Thalidomide-NH-C2-azaspiro[3.5]nonane hydrochloride](/img/structure/B12402261.png)
![(2R,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12402267.png)
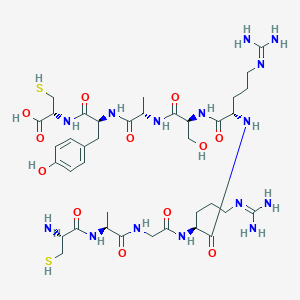

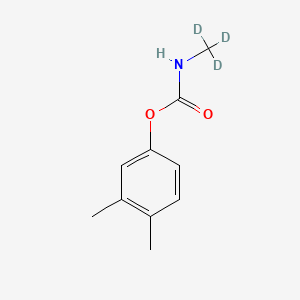
![N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-L-leucine](/img/structure/B12402278.png)
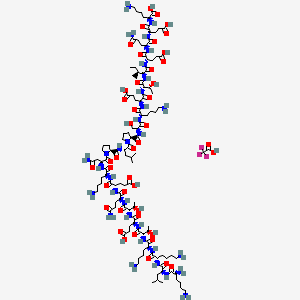
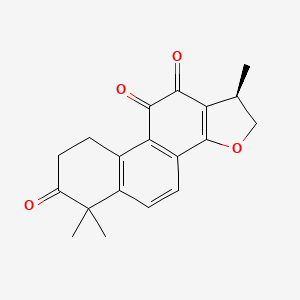
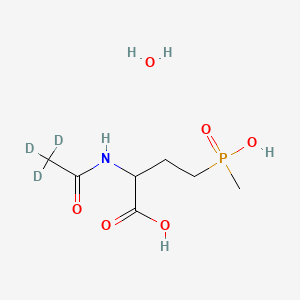
![1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-fluorooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402325.png)
![4-[[[3-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B12402338.png)

